Fungerin

Description

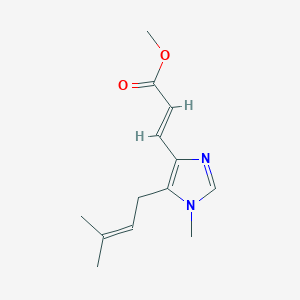

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-[1-methyl-5-(3-methylbut-2-enyl)imidazol-4-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10(2)5-7-12-11(14-9-15(12)3)6-8-13(16)17-4/h5-6,8-9H,7H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJZWVUHEIKSRC-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(N=CN1C)C=CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(N=CN1C)/C=C/C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery, Isolation, and Structural Elucidation of Fungerin

Isolation from Fungal Species

Fungerin has been successfully isolated from multiple fungal sources, highlighting the varied biosynthetic capabilities within the fungal kingdom.

Fusarium sp. as a Primary Producer

The initial isolation of fungerin was achieved from a Fusarium sp. fungus. tandfonline.comwikipedia.orgresearchgate.net The producing organism was classified under the Fusarium genus based on its characteristic morphological features. tandfonline.com

The Fusarium sp. responsible for the primary production of fungerin was isolated from the stalk of Miscanthus sacchariflorus. tandfonline.comrsc.org Miscanthus sacchariflorus, commonly known as silver banner grass or Amur silver grass, is a deciduous, rhizomatous, clump-forming perennial grass. missouribotanicalgarden.orgeddmaps.org It is indigenous to the wet lowlands of regions such as Japan, Manchuria, Korea, and northern China. missouribotanicalgarden.org This grass is distinguished by its preference for moist to wet soils and its robust, spreading rhizomes. missouribotanicalgarden.orgeddmaps.org

Metarhizium sp. FKI-1079 as an Alternative Source

Beyond Fusarium sp., fungerin has also been identified as a metabolite produced by Metarhizium sp. FKI-1079. kitasato-u.ac.jpnih.govresearchgate.netresearchgate.net This fungal strain concurrently produces other insecticidal antibiotics, namely hydroxyfungerins A and B. kitasato-u.ac.jpnih.govresearchgate.netresearchgate.net For its production, Metarhizium sp. FKI-1079 was cultivated in a stationary culture at 27°C for 15 days, utilizing a specialized production medium that included rice and yeast extract. researchgate.net

Methodologies for Compound Isolation

The isolation of fungerin from fungal cultures employs a series of well-established purification techniques, primarily relying on chromatographic methods.

General Chromatographic Techniques

For the isolation of fungerin from Fusarium sp., the initial step involved treating the culture filtrate with a charcoal column. tandfonline.com Subsequent purification steps included concentrating the fractions eluted by 80% acetone, followed by extraction with ethyl acetate (B1210297) (EtOAc). tandfonline.com The resulting organic extract underwent two rounds of silica (B1680970) gel chromatography, utilizing stepwise gradients of chloroform-methanol (CHCl3-MeOH) and benzene-acetone solvent systems to achieve separation. tandfonline.com

In the case of Metarhizium sp. FKI-1079, the purification process for fungerin and co-produced hydroxyfungerins involved extracting the culture broth with EtOAc and then partitioning it with CHCl3. researchgate.netresearchgate.net The CHCl3 layer was subjected to silica gel column chromatography, with elution performed using CHCl3-MeOH mixtures. researchgate.netresearchgate.net Further purification was accomplished through ODS (octadecylsilane) column chromatography and High-Performance Liquid Chromatography (HPLC) using a Cosmosil 5C18-AR column. researchgate.netresearchgate.net

General chromatographic techniques commonly utilized in natural product isolation, which align with the methods used for fungerin, include Thin-Layer Chromatography (TLC), Column Chromatography (CC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Solid Phase Extraction (SPE). jppres.comiipseries.org Silica gel chromatography, specifically, is a widely applied method for such purifications. tandfonline.comnih.gov

Advanced Spectroscopic Techniques for Structural Determination

The comprehensive structural elucidation of fungerin was primarily achieved through advanced Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comresearchgate.net This included detailed 15N-NMR studies, which employed the pulsed field gradient (PFG)-HMBC (Heteronuclear Multiple Bond Correlation) technique at natural abundance to provide crucial insights into the nitrogen atom's environment and connectivity. tandfonline.comresearchgate.net

Other essential spectroscopic techniques employed in the determination of fungerin's structure, and generally in organic structure determination, include:

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) : This technique was utilized to precisely determine fungerin's molecular formula, which was established as C13H18N2O2. tandfonline.com

Elemental Analysis : Complementary elemental analysis was performed to confirm the empirical formula. tandfonline.com

Infrared (IR) Spectroscopy : IR spectroscopy provided information regarding the functional groups present in the molecule. tandfonline.com

Ultraviolet (UV) Spectroscopy : UV spectroscopy helped in identifying chromophores within the structure. tandfonline.com

Detailed NMR data, encompassing 1H-NMR, 13C-NMR, and 15N-NMR, provided extensive information on the proton signals, carbon shifts, and nitrogen shifts, including coupling constants and long-range correlations observed through PFG-HMBC experiments. tandfonline.com A 600 MHz spectrometer (JEOL JNM-A600) was specifically used for the NMR analyses. tandfonline.com

Table 1: Physicochemical Properties and Elemental Analysis of Fungerin

| Property | Value | Citation |

| Molecular Formula | C13H18N2O2 | tandfonline.comwikipedia.orgnih.gov |

| Molar Mass | 234.299 g·mol−1 | wikipedia.org |

| Melting Point | 93-95°C | tandfonline.com |

| Optical Activity | Optically inactive | tandfonline.com |

| IR νmax (KBr) cm-1 | 2775, 1866, 1704, 1630, 1432, 1384, 1303 | tandfonline.com |

| UV λmax (MeOH) nm (ε) | 300 (28,000) | tandfonline.com |

| HREIMS (M+) Found | 234.1360 | tandfonline.com |

| HREIMS (M+) Calculated | 234.1366 for C13H18N2O2 | tandfonline.com |

| Elemental Analysis (Found) | C: 66.58; H: 7.64; N: 11.67 | tandfonline.com |

| Elemental Analysis (Calculated) | C: 66.67; H: 7.75; N: 11.97 for C13H18N2O2 | tandfonline.com |

Table 2: Key NMR Data for Fungerin (Selected Signals)

| Atom Position | 1H-NMR Chemical Shift (δH, CDCl3) | 13C-NMR Chemical Shift (δC, CDCl3) | 15N-NMR Chemical Shift (δN, CDCl3) | Coupling Constant (J, Hz) | Citation |

| H-13 (Methyl) | 1.72 (s) | - | - | - | tandfonline.com |

| H-12 (Methyl) | 1.76 (s) | - | - | - | tandfonline.com |

| N-Me (Methyl) | 3.53 (s) | - | - | - | tandfonline.com |

| O-Me (Methyl) | 3.77 (s) | - | - | - | tandfonline.com |

| H-9 (Methylene) | 3.41 (d) | - | - | J = 7.0 | tandfonline.com |

| H-10 (Methine) | 5.03 (br.t) | - | - | J = 7.0 | tandfonline.com |

| H-2 (Methine) | 6.58 (d) | - | - | J = 15.5 | tandfonline.com |

| H-6 (Methine) | 7.39 (s) | - | - | - | tandfonline.com |

| H-3 (Methine) | 7.62 (d) | - | - | J = 15.5 | tandfonline.com |

| C-2 | - | 121.7 | - | - | tandfonline.com |

| C-3 | - | 141.4 | - | - | tandfonline.com |

| C-4 | - | 134.4 | - | - | tandfonline.com |

| C-5 | - | 128.7 | - | - | tandfonline.com |

| C-6 | - | 137.8 | - | - | tandfonline.com |

| C-7 | - | 40.8 | - | - | tandfonline.com |

| C-8 | - | 133.4 | - | - | tandfonline.com |

| C-9 | - | 22.0 | - | - | tandfonline.com |

| C-10 | - | 123.6 | - | - | tandfonline.com |

| C-11 | - | 132.0 | - | - | tandfonline.com |

| C-12 | - | 25.8 | - | - | tandfonline.com |

| C-13 | - | 17.8 | - | - | tandfonline.com |

| C-14 | - | 167.9 | - | - | tandfonline.com |

| N-Me | - | 32.7 | - | - | tandfonline.com |

| O-Me | - | 51.2 | - | - | tandfonline.com |

| N-1 | - | - | -169.2 | - | tandfonline.com |

| N-2 | - | - | -162.7 | - | tandfonline.com |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy played a pivotal role in unraveling the intricate structure of Fungerin researchgate.nettandfonline.comtandfonline.com. Both one-dimensional and two-dimensional NMR experiments were employed to assign the proton and carbon resonances and to establish connectivity within the molecule.

The ¹H-NMR spectrum in CDCl₃ provided crucial information regarding the proton environments, revealing distinct signals corresponding to various functional groups. The presence of a prenyl group and a trans double bond was inferred from the ¹H-NMR and COSY (Correlation Spectroscopy) spectral data, including observed long-range correlations tandfonline.com.

The following table summarizes key ¹H-NMR data for Fungerin:

| Proton (H) | Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) | Description |

| H-13 | 1.72 | s | - | Methyl (singlet) |

| H-12 | 1.76 | s | - | Methyl (singlet) |

| N-Me | 3.53 | s | - | N-Methyl (singlet) |

| O-Me | 3.77 | s | - | O-Methyl (singlet) |

| H-9 | 3.41 | d | 7.0 | Methylene |

| H-10 | 5.03 | br. t | 7.0 | Methine |

| H-2 | 6.55 | d | 15.5 | Methine |

| H-6 | 7.39 | s | - | Methine |

| H-3 | 7.62 | d | 15.5 | Methine |

Detailed ¹³C-NMR data was also utilized for structural assignment, with long-range ¹³C, ¹H coupling constants being established through the application of long-range selective ¹H decoupling researchgate.nettandfonline.com. Furthermore, ¹H-¹³C long-range correlations were observed using the Pulsed Field Gradient (PFG)-Heteronuclear Multiple Bond Correlation (HMBC) technique, which was instrumental in confirming the carbon framework and its connectivity to protons tandfonline.com.

A critical aspect of Fungerin's structural elucidation involved comprehensive ¹⁵N-NMR studies, particularly leveraging the pulsed field gradient (PFG)-HMBC technique at natural abundance researchgate.nettandfonline.comtandfonline.com. This advanced NMR method proved indispensable for establishing long-range ¹H-¹⁵N correlations. Such correlations are crucial for unambiguously connecting partial structures that are separated by nitrogen atoms, which often cannot be fully resolved using conventional ¹H and ¹³C 2D NMR techniques alone tandfonline.comresearchgate.netclockss.org.

The ¹⁵N-NMR spectrum was acquired using a 600 MHz JEOL JNM-A600 spectrometer equipped with a 5 mm inverse probe and self-shielded gradients. The experimental parameters for the ¹⁵N-NMR acquisition included a 2K(F2) x 128(F1) data matrix with 4 scans per t1 increment. The spectral widths were set at 4200 Hz in the F2 dimension and 9120 Hz in the F1 dimension. The duration for 1/2JHN (half the inverse of the ¹H-¹⁵N coupling constant) was 60 ms (B15284909), and sine-bell shaped gradient pulses of 55.575, 55.575, and 11.250 G/cm were applied for 1.5 ms each. The total acquisition time for the ¹⁵N-NMR spectrum was 36 minutes tandfonline.com. Chemical shifts for ¹⁵N were referenced externally to a ¹⁵NH₄NO₃ solution in DMSO-d₆ at 0 ppm. The sample concentration for these studies was 30 mg in 0.14 ml of CDCl₃, utilizing a symmetrical microcell NMR tube (Shigemi) to optimize signal quality tandfonline.com. The ¹H-¹⁵N PFG-HMBC experiment was particularly vital for correctly assigning the positions of the two side chains within the Fungerin molecule ipb.pt.

Compound Information

Biological Activities and Efficacy Profiles of Fungerin

Antifungal Bioactivity

Fungerin is recognized as an antifungal alkaloid. researchgate.nettandfonline.com Its antifungal action is primarily characterized by fungistatic properties. scispace.comresearchgate.net

Fungerin contains an imidazole (B134444) moiety, which contributes to its fungistatic capabilities. scispace.comresearchgate.net Fungistatic compounds function by inhibiting the growth of fungal organisms. nih.gov

Fungerin has been reported to exhibit activity against several model fungal organisms. These include phytopathogens such as Penicillium chrysogenum, Colletotrichum lagenarium, Alternaria mali, and Pyricularia oryzae. nagibio.ch

Fungistatic Properties

Insecticidal Bioactivity

Fungerin possesses insecticidal bioactivity. scispace.comfrontiersin.orgnagibio.ch It was discovered alongside other insecticidal antibiotics, hydroxyfungerins A and B, from the fungal strain Metarhizium sp. FKI-1079. frontiersin.orgnagibio.ch

Fungerin has demonstrated potent insecticidal activity in bioassays utilizing Artemia salina, commonly known as brine shrimp. In microplate assays, Fungerin was found to be the most effective among Fungerin, Hydroxyfungerin A, and Hydroxyfungerin B. scispace.comkitasato-u.ac.jp

Table 1: Insecticidal Activity of Fungerin against Artemia salina

| Compound | Organism | MIC (µg/mL) | MIC (µM) |

| Fungerin | Artemia salina | 0.39 scispace.comkitasato-u.ac.jp | 1.7 scispace.comkitasato-u.ac.jp |

Nematocidal Bioactivity

Fungerin also exhibits nematocidal properties. scispace.comfrontiersin.org

Studies have shown Fungerin's efficacy against the free-living nematode Caenorhabditis elegans. In microplate assays, Fungerin displayed the highest potency when compared to Hydroxyfungerin A and Hydroxyfungerin B. scispace.comkitasato-u.ac.jp

Table 2: Nematocidal Activity of Fungerin against Caenorhabditis elegans

| Compound | Organism | MIC (µg/mL) | MIC (µM) |

| Fungerin | Caenorhabditis elegans | 6.25 scispace.comkitasato-u.ac.jp | 27 scispace.comkitasato-u.ac.jp |

Antibacterial Activity

Efficacy against Gram-positive Bacteria (Staphylococcus aureus, Streptococcus pneumoniae)

While studies have indicated that fungerin analogues exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, direct research findings detailing the specific efficacy of Fungerin itself against these bacterial strains were not explicitly available in the consulted literature. scispace.com222.198.130

Mammalian Cell Cycle Modulation

Fungerin has demonstrated significant activity in modulating the mammalian cell cycle, specifically in Jurkat cells, a human T-cell leukemia cell line. nih.govsemanticscholar.orgjst.go.jpresearchgate.net

Induction of G2/M Phase Arrest in Jurkat Cells

Fungerin has been found to induce cell cycle arrest in Jurkat cells at the G2/M phase. nih.govsemanticscholar.orgjst.go.jpresearchgate.net Further investigation revealed that this arrest occurs specifically at the M phase, rather than the G2 phase. nih.govresearchgate.net The mechanism underlying this arrest involves the inhibition of microtubule polymerization. nih.govresearchgate.net Immunoblotting analyses have shown that treatment with Fungerin leads to the hyperphosphorylation of Cdc25C and dephosphorylation of Cdc2, which are key indicators of M phase arrest. nih.gov

Table 1: Effects of Fungerin on Jurkat Cell Cycle Progression

| Parameter | Observation in Jurkat Cells | Mechanism/Indication | Source |

| Cell Cycle Phase Arrest | G2/M Phase Arrest | Inhibition of cell cycle progression | nih.govsemanticscholar.orgjst.go.jpresearchgate.net |

| Specific Arrest Phase | M Phase Arrest | Not G2 Phase Arrest | nih.govresearchgate.net |

| Molecular Mechanism | Microtubule Polymerization | Inhibition of microtubule assembly | nih.govresearchgate.net |

| Protein Phosphorylation State | Cdc25C Hyperphosphorylation | Indication of M phase arrest | nih.gov |

| Protein Dephosphorylation State | Cdc2 Dephosphorylation | Indication of M phase arrest | nih.gov |

Subsequent Apoptosis Induction

Following the induction of G2/M phase arrest, Fungerin subsequently triggers apoptosis in Jurkat cells. nih.govsemanticscholar.orgjst.go.jp This indicates a dual mechanism of action where cell cycle disruption precedes programmed cell death in these cells.

Molecular and Cellular Mechanisms of Action of Fungerin

Regulation of Cellular Division and Microtubule Dynamics

A key mechanism of Fungerin involves its ability to disrupt cellular division, leading to cell cycle arrest. wikipedia.org

Inhibition of Microtubule Polymerization in vitro

Fungerin has been demonstrated to inhibit the polymerization of microtubule proteins in vitro. wikipedia.org This action is critical to its effect on cell division, as microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell shape maintenance, intracellular transport, and chromosome segregation during mitosis. The inhibitory effect of Fungerin on microtubule polymerization in Jurkat cells is comparable to that of colchicine, a well-known agent that induces M phase arrest by disrupting microtubule assembly. wikipedia.org

Impact on Cell Cycle Checkpoint Proteins (Cdc25C and Cdc2)

The cell cycle arrest induced by Fungerin is mechanistically linked to its influence on key cell cycle checkpoint proteins. Studies using immunoblotting techniques have shown that Fungerin treatment leads to the hyperphosphorylation of Cdc25C. wikipedia.org Concurrently, Fungerin promotes the dephosphorylation of Cdc2 (also known as cyclin-dependent kinase 1, Cdk1). wikipedia.org These specific phosphorylation changes are indicative of an arrest in the M phase of the cell cycle. wikipedia.org The activation of the Cdc2/cyclin B complex, crucial for progression through the G2/M transition, is typically regulated by the dephosphorylation of Cdc2, a process catalyzed by Cdc25C phosphatase. wikipedia.org Therefore, the observed hyperphosphorylation of Cdc25C and dephosphorylation of Cdc2 by Fungerin are consistent with its role in arresting cells at the M phase. wikipedia.org

Enzymatic Target Interactions

Beyond its effects on cell division, Fungerin also exhibits significant interactions with enzymatic targets, particularly within the cholinesterase family.

Cholinesterase Inhibitory Activity

Fungerin, previously also referred to as visoltricin (B141696) (an isomer whose structure was later revised to be identical to Fungerin), possesses anticholinesterase activity. wikipedia.org This activity positions Fungerin as a notable natural product with potential implications for conditions involving cholinergic system dysfunction.

Selective Butyrylcholinesterase (BChE) Inhibition

Research findings indicate that Fungerin is a potent and selective inhibitor of butyrylcholinesterase (BChE). fishersci.no It is recognized as one of the most effective BChE inhibitors of fungal origin. fishersci.no Fungerin demonstrates a strong inhibitory effect on BChE with an IC₅₀ value of 1.75 ± 0.59 µM. fishersci.no This inhibitory potency against BChE is notably high, being approximately 50 times greater than its effect on acetylcholinesterase (AChE). Furthermore, Fungerin's BChE inhibitory activity has been reported to be five times more potent than that of the reference compound, galantamine. The selective inhibition of BChE is of particular interest, especially in the context of neurological disorders, as BChE plays an important role in cholinergic neurotransmission within the central nervous system (CNS), with its activity potentially increasing in advanced stages of certain conditions where AChE activity may decline. fishersci.no

Table 1: Cholinesterase Inhibitory Activity of Fungerin

| Enzyme | IC₅₀ Value (µM) | Selectivity / Comparison to AChE | Reference Compound Comparison |

| Butyrylcholinesterase (BChE) | 1.75 ± 0.59 fishersci.no | Highly selective over AChE fishersci.no | 5 times better than Galantamine |

| Acetylcholinesterase (AChE) | Significantly weaker activity | Potency ~50 times lower than BChE | - |

Fungerin in the Context of Antimicrobial Resistance

Drivers of Antifungal Drug Resistance

The emergence and spread of antifungal drug resistance are driven by a complex interplay of environmental and clinical factors asm.orgmdpi.comnih.gov.

Environmental Factors and Agricultural Fungicide Use

Environmental exposure to antifungals, particularly the widespread use of azole fungicides in agriculture, is a significant driver of resistance wikipedia.orgasm.orggaffi.orgresearchgate.netaboutscience.eu. These agricultural azoles, often structurally similar to clinical triazoles, create strong selective pressures on opportunistic human fungal pathogens nih.govresearchgate.netaboutscience.eu. For instance, Aspergillus fumigatus, a common environmental mold, can develop azole resistance due to the extensive application of 14α-demethylase inhibitor (DMI) fungicides in crop protection aboutscience.eufrontiersin.org. Studies have shown that environmental azole use can lead to the propagation of specific resistance mechanisms, such as the TR34/L98H mutation in the cyp51A gene of A. fumigatus, even in antifungal-naive patients, suggesting environmental exposure as the source of infection aboutscience.euservice.gov.uk. The incomplete removal of pharmaceutical antifungals in wastewater treatment systems also contributes to environmental drug residues service.gov.uk.

Clinical Pressures and Pathogen Evolution

Clinical practices exert considerable selective pressure, fostering the evolution of antifungal resistance wikipedia.orgasm.orgresearchgate.net. Key factors include the overuse and over-prescription of antifungals in healthcare settings, often due to empirical therapy or lack of rapid diagnostics, which can lead to inappropriate treatment and select for resistant strains asm.orggaffi.orgmdpi.comnih.govresearchgate.net. Inadequate dosing and failure of patients to complete the full course of antifungal treatments also contribute to the development of resistance by creating suboptimal drug concentrations that allow fungi to adapt asm.orgmdpi.com. Increasing immunosuppression in patient populations due to medical advances, along with the presence of indwelling medical devices that promote biofilm formation, further facilitates the emergence of resistant infections nih.govresearchgate.netaboutscience.eu. Pathogens like Candida auris and Aspergillus fumigatus are of particular concern, with C. auris demonstrating resistance to multiple antifungals and carrying a high mortality rate asm.orgresearchgate.netmdpi.com.

Molecular Mechanisms of Fungal Resistance (General Framework)

Fungi employ diverse molecular mechanisms to evade the action of antifungal drugs, often involving alterations in drug-target interactions or reduced intracellular drug concentrations nih.govnih.govmdpi.comcaister.com. Multidrug resistance (MDR) can occur when multiple mutations accumulate within the fungal genome nih.gov.

Target Site Modifications (e.g., ERG11, FKS genes)

One prevalent mechanism of antifungal resistance involves alterations or overexpression of the drug target gaffi.orgnih.govnih.govmdpi.comcaister.comoup.comtandfonline.comnih.gov. For azole antifungals, which target the lanosterol (B1674476) 14α-demethylase enzyme (encoded by ERG11 in yeasts and cyp51A in molds), resistance often arises from amino acid substitutions in the ERG11 or cyp51A genes, particularly in regions near the heme-binding site frontiersin.orgnih.govnih.govmdpi.comnih.govmdpi.com. Over 140 such substitutions have been reported in resistant Candida strains nih.gov. Additionally, constitutive overexpression of ERG11 can occur, sometimes due to gain-of-function mutations in transcriptional activators like Upc2 nih.govmdpi.comnih.govmdpi.com.

For echinocandins, which inhibit β-(1,3)-D-glucan synthase (an enzyme crucial for fungal cell wall synthesis), resistance is primarily associated with point mutations in the FKS1 and FKS2 genes nih.govnih.govmdpi.comtandfonline.commdpi.com. These mutations can lower the enzyme's affinity for the drug, thereby reducing its effectiveness mdpi.com.

Drug Efflux Pump Overexpression

Another widespread mechanism of resistance is the activation and overexpression of membrane-associated efflux pumps gaffi.orgnih.govnih.govmdpi.comcaister.comoup.comtandfonline.commdpi.combiomedpharmajournal.orgfrontiersin.orgresearchgate.nettandfonline.com. These pumps actively expel antifungal drugs from the fungal cell, reducing their intracellular concentration to sub-lethal levels nih.govnih.govoup.combiomedpharmajournal.orgfrontiersin.orgresearchgate.net. Fungi possess at least two major efflux pump systems: the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS) nih.govoup.combiomedpharmajournal.orgfrontiersin.orgresearchgate.nettandfonline.comasm.org.

In Candida species, overexpression of genes from the ABC superfamily, such as CDR1 and CDR2, and the MFS superfamily, such as MDR1, is frequently observed in azole-resistant clinical isolates nih.govnih.govoup.commdpi.combiomedpharmajournal.orgfrontiersin.orgtandfonline.com. The expression of CDR1 and CDR2 is regulated by the transcription factor Tac1, while MDR1 expression can be influenced by Mrr1 nih.govnih.govmdpi.com. Efflux pump overexpression is considered a leading cause of multidrug resistance in Candida albicans researchgate.net.

Alterations in Ergosterol (B1671047) Biosynthesis Pathway

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a primary target for several antifungal drug classes, including azoles and polyenes nih.govnih.govcaister.comnih.govmdpi.comfrontiersin.orgasm.org. Alterations in this pathway can lead to resistance nih.govgaffi.orgmdpi.comnih.govcaister.comfrontiersin.orgasm.org.

Azoles inhibit lanosterol 14α-demethylase (Erg11), disrupting ergosterol synthesis and causing the accumulation of toxic 14α-methyl sterols nih.govnih.govnih.govmdpi.comfrontiersin.org. Resistance can arise from mutations in ERG11 that reduce drug binding or from changes in the pathway that lead to the accumulation of alternative sterols nih.govnih.govfrontiersin.orgasm.org. For instance, mutations in ERG3 (encoding C-5 sterol desaturase) can prevent the formation of toxic diols that accumulate upon azole exposure, thereby conferring resistance oup.commdpi.comfrontiersin.orgasm.org. Similarly, mutations in ERG6 (encoding C-24 sterol methyltransferase) can divert ergosterol synthesis to produce cholesta-type sterols, leading to resistance to polyenes like amphotericin B mdpi.comasm.org. Polyene resistance, though less common, generally involves the depletion of ergosterol from the fungal membrane due to loss-of-function mutations in ergosterol biosynthetic genes nih.govtandfonline.commdpi.comasm.org.

Strategies for Mitigating Antifungal Resistance

The escalating threat of antifungal resistance necessitates comprehensive and multi-faceted strategies to preserve the efficacy of existing treatments and develop new ones scirp.orggaffi.org. These strategies encompass robust surveillance, continuous monitoring, and the relentless pursuit of novel antifungal chemistries scirp.orgnih.govmedicalnewstoday.comasm.org.

Surveillance Studies and Resistance Monitoring

Surveillance studies and resistance monitoring are foundational to understanding the epidemiology of antifungal resistance, tracking emerging resistant strains, and informing public health interventions scirp.orgnih.govmedicalnewstoday.comasm.org. Global efforts, such as those initiated by the World Health Organization (WHO), aim to establish standardized frameworks for antifungal resistance monitoring, exemplified by the WHO GLASS fungi initiative ecraid.eumdpi.com.

Such surveillance involves systematic tracking of resistance patterns in both clinical and environmental settings scirp.orggaffi.org. For instance, in Europe, surveillance systems and studies have provided extensive data on Candida species resistance to various antifungals, particularly azoles ecraid.eumdpi.com.

Table 1: Reported Azole Resistance Rates in Candida Species Across European Surveillance Studies

| Fungal Species | Antifungal Class | Country/Region | Resistance Rate (%) | Number of Isolates | Source |

| Candida glabrata | Azoles | Croatia | 100 | 28 | ecraid.eumdpi.com |

| Candida glabrata | Azoles | Slovenia | 85.7 | 96 | ecraid.eumdpi.com |

| Candida glabrata | Azoles | Greece, Italy, Turkey | 24 (overall) | Not specified | mdpi.com |

| Candida parapsilosis | Azoles | Croatia | 80.6 | 67 | ecraid.eumdpi.com |

| Candida parapsilosis | Azoles | Italy | 72.6 | 146 | ecraid.eumdpi.com |

Note: This table presents data from various surveillance studies and is not exhaustive. Echinocandin and polyene resistance rates were generally reported as very low or nearly zero in these studies ecraid.eumdpi.com. If Fungerin were to be widely used, similar surveillance would be critical to monitor its efficacy and detect any emerging resistance.

Key aspects of effective surveillance and monitoring include:

One Health Approach : Recognizing that antifungal resistance can emerge in human, animal, and agricultural environments, a "One Health" approach is crucial for comprehensive monitoring scirp.orggaffi.orgmedicalnewstoday.comwho.int. Overuse of agricultural fungicides, for example, can contribute to resistance in human pathogenic fungi gaffi.orgmedicalnewstoday.com.

Advanced Diagnostics : Developing and validating rapid laboratory tests to quickly detect new antifungal-resistant strains is essential for timely intervention medicalnewstoday.comasm.org.

Data Sharing and Collaboration : International collaboration and robust data sharing networks are vital for tracking the global spread of resistant strains and implementing coordinated responses nih.govmedicalnewstoday.comasm.orgecraid.eu. Databases like AFRbase provide valuable information on mutations linked to antifungal drug resistance nih.govnih.gov.

Development of Novel Antifungal Chemistries

The limited number of antifungal drug classes and the increasing prevalence of resistance underscore the urgent need for the development of novel antifungal chemistries medicalnewstoday.comasm.orgmdpi.comacs.org. Unlike antibacterial drugs, developing new antifungals is particularly challenging because fungi share similar cellular structures with human cells, increasing the risk of host toxicity medicalnewstoday.com.

Research and development efforts focus on several promising avenues:

New Targets : Identifying and targeting fungal-specific structures or pathways that are absent or significantly different in human cells can lead to safer and more effective drugs acs.org. The fungal cell wall, for instance, is a unique and appealing target for novel antifungal agents acs.org.

Novel Chemical Scaffolds : Exploring diverse chemical structures, such as s-triazine derivatives and naphthalimide thiazoles, has shown promise in yielding compounds with potent antifungal activities, including against fluconazole-resistant strains mdpi.comtandfonline.comnih.gov. For example, studies have identified novel triazole derivatives with broad-spectrum antifungal activity, some showing inhibitory activities against fluconazole-resistant Candida albicans and Candida auris by interfering with the ergosterol biosynthesis pathway nih.gov.

Natural Product Discovery : Natural products, like Fungerin itself, continue to be a rich source for new lead compounds researchgate.netscispace.commdpi.com. Continued screening of microbial metabolites and plant extracts can uncover novel antifungal agents researchgate.netmdpi.comnih.gov.

Combination Therapies : Evaluating combination therapy strategies can help mitigate the risk of resistance emergence and enhance treatment efficacy nih.govasm.org.

Understanding Resistance Mechanisms : Detailed understanding of how fungi develop resistance (e.g., efflux pumps, target modification, enzymatic inactivation) can guide the design of new drugs that circumvent these mechanisms nih.govnih.govcdc.govfrontiersin.orgnih.govreactgroup.org. For example, azole resistance often involves increased efflux of the drug or modifications to the sterol biosynthesis pathway nih.gov.

The continuous evolution of resistant fungal pathogens necessitates a sustained investment in research and innovation to replenish and diversify the antifungal armamentarium.

Preclinical and Translational Research Perspectives on Fungerin

Structure-Activity Relationship (SAR) Studies of Fungerin Analogues

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to elucidate the molecular features that influence a compound's biological activity. For imidazole (B134444) derivatives, including those structurally related to Fungerin, SAR investigations aim to identify modifications that enhance or alter their pharmacological properties. researchgate.net Such studies provide valuable insights for rational drug design and optimization. researchgate.net

Importance of Isoprene Unit and Imidazole Ring Modifications

The imidazole ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including a wide array of antifungal agents. researchgate.netchemijournal.com Its unique physicochemical properties and versatile reactivity make it a prime target for chemical modifications to optimize therapeutic efficacy. researchgate.netmdpi.com

Chemical Synthesis Approaches for Functionalization

The chemical synthesis of Fungerin and its functionalized derivatives is essential for conducting comprehensive SAR studies and for developing compounds with improved properties. The total synthesis of Fungerin, an antifungal alkaloid from Fusarium species, has been reported. wikipedia.org Furthermore, a chemoselective synthesis protocol for this fungal metabolite has been developed, indicating progress in controlled and targeted modifications of its structure. thieme-connect.com

The imidazole nucleus, a core component of Fungerin, is known for its practicality and versatility in chemical synthesis and functionalization. mdpi.com This inherent adaptability allows for the introduction of diverse chemical groups, enabling the creation of a broad spectrum of derivatives. mdpi.com These synthetic approaches are vital for exploring the chemical space around Fungerin, leading to the discovery of new compounds with enhanced biological activities.

Potential as a Lead Compound for Therapeutic Development

Fungerin holds significant promise as a lead compound for therapeutic development due to its inherent biological activities. A lead compound serves as a starting point for chemical modifications aimed at improving its potency, selectivity, and pharmacokinetic parameters, ultimately leading to the development of new drugs. wikipedia.org

Fungerin has been identified as an antifungal alkaloid. wikipedia.orgresearchgate.net Beyond its antifungal properties, Fungerin has demonstrated potent and selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with an IC₅₀ value of 1.75 ± 0.59 µM. researchgate.net This specific enzymatic inhibition activity is a notable research finding that highlights its potential beyond its primary antifungal classification.

Table 1: Butyrylcholinesterase (BChE) Inhibition by Fungerin

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |

| Fungerin | Butyrylcholinesterase (BChE) | 1.75 ± 0.59 | Selective over Acetylcholinesterase (AChE) researchgate.net |

Applications in Human Health

Fungal pathogens pose a considerable threat to public health, with increasing incidences of invasive fungal infections and the emergence of resistance to existing antifungal medications. nih.gov Fungerin, as a natural antifungal alkaloid, represents a potential candidate for addressing this growing challenge. wikipedia.orgresearchgate.net

The broader field of fungal-derived compounds has already made substantial contributions to human medicine, including the development of antifungal agents, immunosuppressants, and even compounds with anticancer properties. medicalnewstoday.comnih.govsaudijournals.com The antifungal activity of Fungerin positions it as a valuable subject for further investigation into its mechanisms of action and its potential to combat various human pathogenic fungi.

Applications in Agricultural Disease Control

Fungal diseases are a major cause of significant economic losses in agriculture worldwide, affecting a wide range of crops. eos.comnih.gov Fungicides are indispensable tools for managing these plant diseases, particularly for economically important crops. cropprotectionnetwork.orgmontana.edubayer.us

Given that Fungerin is produced by Fusarium species wikipedia.org, which are known plant pathogens responsible for diseases such as Fusarium head blight in small grains cropprotectionnetwork.org, its antifungal properties suggest a direct relevance to agricultural applications. While specific studies on Fungerin's direct use in agricultural disease control were not detailed in the provided information, the general principle of antifungal compounds having dual applications in both human health and plant protection is well-established. For example, some patented antifungal substances have shown efficacy against both human pathogenic fungi and fungal diseases affecting crops like wheat and rice. k-state.edu Therefore, Fungerin's antifungal nature makes it a promising candidate for further research into its utility in protecting agricultural crops from fungal infections.

Future Directions and Remaining Research Gaps

Comprehensive Elucidation of Fungerin Biosynthetic Gene Clusters

A significant frontier in fungerin research involves the comprehensive elucidation of its biosynthetic gene clusters (BGCs). Fungi are known for their prolific production of natural products, with their biosynthesis often encoded by BGCs. nih.govnih.govmdpi.com However, despite the availability of thousands of fungal genomes, only a small fraction of these BGCs have been definitively linked to specific metabolites, leaving many as "cryptic" or "silent." nih.govnih.govmdpi.com

Future research should prioritize systematically surveying the biosynthetic space within Fusarium species to identify all genes involved in fungerin's production. nih.gov This requires overcoming limitations posed by the current lack of comprehensive catalogs of BGCs encoding experimentally validated products. nih.gov Advanced genomic technologies and bioinformatics tools, such as antiSMASH and BiG-SCAPE, are instrumental in predicting and analyzing BGCs, but their effective application often necessitates careful manual inspection to confirm genetic components and distinguish novel clusters. researchgate.netmdpi.com Deciphering the regulatory elements that govern fungerin's biosynthesis is also crucial, as understanding these mechanisms could enable strategies for enhanced production or the engineering of novel fungerin derivatives. uevora.pt

Advanced Studies on Fungerin's Role in Fungal Ecological Interactions

The ecological roles of fungi are incredibly diverse, encompassing complex interactions with plants, animals, and other microorganisms. nih.govnih.gov While fungerin is recognized as an antifungal compound, its precise role in the broader ecological interactions of Fusarium species warrants deeper investigation. Current knowledge gaps include a comprehensive understanding of how fungerin influences plant-microbe interactions and nutrient cycling within ecosystems. nih.gov

Future studies should focus on the dynamics of fungerin's involvement in these ecological interactions and the underlying mechanisms. nih.govresearchgate.net This includes conducting further field and controlled experiments to assess how environmental factors and spatiotemporal variations in fungal communities contribute to the dynamics of fungerin-mediated interactions. researchgate.net Exploring symbiotic interactions, including those with insects, bacteria, or other fungi, could reveal how fungerin contributes to the producing fungus's resilience and co-adaptation within its environment. mdpi.com Furthermore, understanding the ecological implications of fungerin in newly formed interactions, particularly with invasive fungal species, is an important area for future research. nih.gov

Development of Fungerin-Based Therapeutics with Enhanced Specificity

The urgent need for new antifungal compounds is driven by rising resistance to existing drugs and a limited therapeutic arsenal. biorxiv.orgnih.gov Fungerin, with its broad antifungal activities, holds promise as a therapeutic lead. researchgate.net However, a key challenge in developing fungal-specific therapeutics lies in the significant conservation of cellular machinery between fungi and human hosts. nih.gov

Future research should aim to develop fungerin-based therapeutics with enhanced specificity, minimizing potential off-target effects. This involves in-depth target identification and mechanism-of-action studies. nih.gov While fungerin is known to arrest the cell cycle in M phase by inhibiting microtubule polymerization, further research is needed to optimize this inhibitory activity and understand its specific interactions within fungal cells versus host cells. researchgate.net Integrating advanced techniques, such as combining small-molecule and RNA interference (RNAi) perturbations, and leveraging "omics" data (e.g., quantitative proteomics, kinase inhibition profiling), can provide crucial insights into how fungerin exerts its effects and help identify fungal-specific targets. nih.gov

Integrated 'One Health' Research Approaches for Antifungal Strategies

The global burden of fungal diseases poses a significant threat to human, animal, and environmental health, with antifungal resistance being a growing crisis exacerbated by the cross-use of antifungal drugs in medicine and agriculture. nih.govresearchgate.netnih.gov An integrated 'One Health' approach is crucial to effectively combat fungal diseases and overcome antifungal resistance. nih.govresearchgate.netnih.goveuropa.eu

Exploration of Fungerin's Role in Modulating Host Immune Responses

Understanding the intricate interplay between fungal compounds and host immune responses is fundamental for developing effective therapies against fungal infections. frontiersin.org While some fungal toxins are known to modulate host immunity, the full extent of this interaction, particularly concerning fungerin, remains incomplete. kcl.ac.uk

Future research should explore fungerin's potential role in modulating host immune responses. This includes investigating how fungerin might influence immune evasion strategies employed by fungi, modulate specific host targets, or impact the exploitation of host nutrients during infection. nih.gov A deeper understanding of these interactions could lead to strategies for better targeting protective immune responses in invasive fungal infections. nih.gov Research should also focus on elucidating the specific fungal pathways that program innate and adaptive immunity, and how fungerin might interfere with or enhance these pathways to achieve a therapeutic effect. frontiersin.org The complex interplay between immune responses and fungal infections, especially in immunocompromised individuals, requires dedicated investigation to inform novel therapeutic approaches. frontiersin.org

Mechanistic Investigations of Fungerin's Broad Biological Spectrum

Fungerin is characterized by its broad biological spectrum of antifungal activities. researchgate.net While its ability to arrest the cell cycle by inhibiting microtubule polymerization has been identified, a comprehensive mechanistic understanding of its wide-ranging effects is still needed. researchgate.net

Future mechanistic investigations should aim to fully characterize all molecular targets and pathways affected by fungerin, beyond its known interaction with microtubules. This involves employing advanced chemical biology and drug discovery techniques, such as quantitative proteomics, kinase inhibition profiling, and RNA-silencing data integration, to dissect its precise mechanisms of action. nih.gov Such detailed mechanistic insights are crucial for optimizing fungerin's inhibitory activity, understanding its selectivity, and potentially identifying new applications for this compound. researchgate.netnih.gov A thorough understanding of its broad biological spectrum could also reveal novel antifungal strategies or lead to the development of derivatives with tailored activities against specific fungal pathogens.

Q & A

Basic Research Questions

Q. How can researchers formulate a scientifically rigorous research question on Fungerin's mechanism of action using frameworks like FINER or PICO?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in Fungerin research while aligning with practical constraints (e.g., sample size, funding). For example:

- Feasible: Design experiments with available fungal strains and validated assays .

- Novel: Focus on understudied pathways, such as Fungerin's interaction with chitin synthase .

- Use PICO (Population, Intervention, Comparison, Outcome) for clinical studies: "In Candida albicans (P), how does Fungerin (I) compare to fluconazole (C) in reducing biofilm formation (O)?" .

Q. What experimental design principles are critical for ensuring reproducibility in Fungerin studies?

- Methodological Answer :

- Standardization : Use validated protocols for fungal culture (e.g., CLSI guidelines) and report detailed conditions (pH, temperature, inoculum size) .

- Controls : Include positive (e.g., known antifungals) and negative controls (solvent-only treatments) to isolate Fungerin-specific effects.

- Replication : Perform triplicate assays across independent experiments to account for biological variability .

- Documentation : Publish full methodologies in supplementary materials, including raw data and statistical analysis scripts .

Q. How should researchers conduct a scoping review to map existing literature on Fungerin's antifungal spectrum?

- Methodological Answer :

- Step 1 : Define objectives using the PCC framework (Population: fungal species; Concept: Fungerin efficacy; Context: in vitro/in vivo).

- Step 2 : Search databases (PubMed, Web of Science) with terms like "Fungerin AND (antifungal OR minimal inhibitory concentration)."

- Step 3 : Screen studies for inclusion/exclusion criteria (e.g., exclude non-peer-reviewed sources like ) .

- Step 4 : Synthesize data into tables comparing MIC values, fungal targets, and experimental models .

Advanced Research Questions

Q. How can conflicting data on Fungerin's efficacy across studies be systematically analyzed for methodological bias?

- Methodological Answer :

- Bias Assessment : Use tools like the Cochrane Risk of Bias Tool to evaluate randomization, blinding, and allocation concealment in in vivo studies. For example, Schulz et al. (1995) found that inadequate blinding inflated treatment effects by 17% .

- Meta-Analysis : Pool data from high-quality studies (low bias risk) using fixed/random-effects models. Highlight heterogeneity via I² statistics and subgroup analyses (e.g., fungal strain differences) .

- Contradiction Resolution : Replicate disputed experiments with standardized protocols to isolate variables (e.g., solvent effects on Fungerin stability) .

Q. What strategies are effective for synthesizing Fungerin derivatives with enhanced bioavailability while maintaining antifungal activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify Fungerin's core structure (e.g., hydroxyl groups, side chains) and test derivatives against Aspergillus spp. using microbroth dilution assays.

- Bioavailability Optimization :

- Lipid Nanoemulsions : Encapsulate derivatives to improve solubility .

- In Silico Modeling : Predict pharmacokinetic properties (e.g., LogP, plasma protein binding) using tools like SwissADME.

- Validation : Compare in vitro MICs with in vivo efficacy in murine models to assess therapeutic relevance .

Q. How can ethical challenges in human trials involving Fungerin be addressed during participant selection and informed consent?

- Methodological Answer :

- Participant Criteria : Exclude immunocompromised individuals in early-phase trials to mitigate infection risks. Use stratified sampling for diverse demographics in later phases .

- Informed Consent : Disclose potential side effects (e.g., hepatotoxicity in preclinical models) and alternative treatments.

- Ethical Oversight : Submit protocols to Institutional Review Boards (IRBs) with contingency plans for adverse events .

Data Synthesis & Reporting

Q. What are best practices for reconciling discrepancies between computational predictions and experimental results in Fungerin research?

- Methodological Answer :

- Sensitivity Analysis : Test computational models against varying parameters (e.g., binding affinity thresholds) to identify prediction outliers.

- Experimental Validation : Use orthogonal assays (e.g., isothermal titration calorimetry vs. surface plasmon resonance) to confirm binding kinetics .

- Transparency : Publish negative results and computational code to enable peer troubleshooting .

Q. How should researchers design a longitudinal study to assess Fungerin resistance development in fungal populations?

- Methodological Answer :

- Sampling Plan : Collect clinical isolates pre- and post-Fungerin exposure at 6-month intervals. Include genomic sequencing to track mutations (e.g., ERG11 mutations in Candida) .

- Statistical Models : Use Kaplan-Meier analysis to estimate resistance emergence rates and Cox regression to identify risk factors (e.g., prolonged therapy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.